3-(2-chlorophenyl)-2-[(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)methyl]quinazolin-4(3H)-one
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Overview
Description
3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Attachment of the Tetrahydrophenanthridinylsulfanyl Group: This step could involve a nucleophilic substitution reaction where the sulfanyl group is attached to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can be used to increase the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Phenanthridinylsulfanyl Compounds: Compounds with similar sulfanyl groups attached to different cores.
Uniqueness
3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H22ClN3OS |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C28H22ClN3OS/c29-22-13-5-8-16-25(22)32-26(30-24-15-7-4-12-21(24)28(32)33)17-34-27-20-11-2-1-9-18(20)19-10-3-6-14-23(19)31-27/h3-8,10,12-16H,1-2,9,11,17H2 |
InChI Key |
IVMAFFAVKYQHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6Cl |
Origin of Product |
United States |
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